1-Benzyl-2-oxocyclohexanecarbonitrile
Description
1-Benzyl-2-oxocyclohexanecarbonitrile is a bicyclic organic compound featuring a cyclohexane ring substituted with a benzyl group, a ketone (oxo) group at position 2, and a nitrile group at position 1. Nitriles are versatile functional groups, often serving as precursors to carboxylic acids, amines, or heterocycles, while the benzyl and oxo groups may influence steric and electronic properties, affecting reactivity and stability .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-benzyl-2-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H15NO/c15-11-14(9-5-4-8-13(14)16)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
LKWLBDZDUDCALL-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(CC2=CC=CC=C2)C#N |
Canonical SMILES |
C1CCC(C(=O)C1)(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-Benzyl-2-oxocyclohexanecarbonitrile, differing primarily in substituents or ring systems:
Reactivity and Stability
- Nitrile Reactivity : All compounds with nitrile groups can undergo hydrolysis to form carboxylic acids or reduction to amines. The presence of electron-withdrawing groups (e.g., oxo in 1-Benzyl-2-oxocycloclohexanecarbonitrile) may enhance nitrile electrophilicity, accelerating these reactions .
- Oxo Group Effects: The ketone moiety in this compound and related compounds (e.g., ) may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, affecting solubility and crystallinity.
Physicochemical Properties
- Polarity : Compounds with oxo and nitrile groups (e.g., ) exhibit higher polarity compared to purely hydrocarbon-substituted analogs, impacting solubility in polar solvents.
- Thermal Stability : The cyclohexane backbone generally confers rigidity and thermal stability, whereas cyclohexene derivatives (e.g., ) may exhibit lower stability due to unsaturation.
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